2-Cyanoethyl benzoate 2-Cyanoethyl benzoate
Brand Name: Vulcanchem
CAS No.: 5325-95-1
VCID: VC2404692
InChI: InChI=1S/C10H9NO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2
SMILES: C1=CC=C(C=C1)C(=O)OCCC#N
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

2-Cyanoethyl benzoate

CAS No.: 5325-95-1

Cat. No.: VC2404692

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

2-Cyanoethyl benzoate - 5325-95-1

Specification

CAS No. 5325-95-1
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 2-cyanoethyl benzoate
Standard InChI InChI=1S/C10H9NO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2
Standard InChI Key HABHYLALRAEBKY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OCCC#N
Canonical SMILES C1=CC=C(C=C1)C(=O)OCCC#N

Introduction

Basic Information and Chemical Properties

2-Cyanoethyl benzoate (CAS: 5325-95-1) is an organic compound belonging to the class of benzoates, which are esters derived from benzoic acid. It is also classified as a cyano compound due to the presence of the cyano group (-C≡N). The compound has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol.

Physical and Chemical Properties

The compound features a benzene ring attached to an ester functional group (-COOR) where R represents the cyanoethyl group (-CH2-CH2-C≡N). Its structure provides it with distinct chemical and physical properties:

PropertyDescription
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents (ethanol, acetone), insoluble in water
Functional GroupsEster group, cyano group
CAS Number5325-95-1
IUPAC Name2-cyanoethyl benzoate

The presence of both an ester and a cyano group contributes to the compound's reactivity profile, making it suitable for various chemical transformations.

Synthesis Methods

2-Cyanoethyl benzoate can be synthesized through several methods, with the most common approach involving the esterification of benzoic acid with 2-cyanoethanol or related compounds. The synthesis methods can vary depending on the desired purity and yield requirements.

Esterification Process

The primary synthesis route involves the reaction between benzoic acid and 2-cyanoethanol in the presence of an acid catalyst. This reaction follows standard esterification chemistry:

  • Benzoic acid reacts with 2-cyanoethanol (3-hydroxypropanenitrile)

  • An acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) facilitates the reaction

  • Water is removed as a byproduct to drive the reaction toward completion

  • The reaction mixture is purified to obtain the desired 2-cyanoethyl benzoate product

The parameters such as temperature, solvent choice, and reaction time are critical for maximizing product formation while minimizing by-products.

Applications in Organic Synthesis

2-Cyanoethyl benzoate has several important applications in organic synthesis, particularly in the fields of pharmaceutical development and nucleotide chemistry.

Protecting Group in Oligonucleotide Synthesis

One of the primary applications of 2-cyanoethyl benzoate is as a protecting group in organic synthesis, particularly in oligonucleotide synthesis. In this context, it serves to protect hydroxyl functionalities during complex synthetic procedures .

The compound's utility in oligonucleotide synthesis stems from its stability under various reaction conditions and its selective removal under specific conditions without damaging other parts of the molecule. The 2-cyanoethyl group can be readily removed under mild basic conditions, making it an ideal temporary protecting group .

Role in Phosphoramidite Chemistry

In phosphoramidite-based syntheses, 2-cyanoethyl groups are incorporated into various reagents. For example, 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite is commonly used in reactions with diacylglycerol to prepare phosphoramidite reagents . These reagents are crucial in the synthesis of phosphate derivatives and modified nucleotides .

The cyanoethyl protecting group can be cleaved under mild basic conditions, making it compatible with sensitive biomolecules. Primary, secondary, and tertiary amines such as triethylamine and t-butylamine readily remove the cyanoethyl protection from phosphates and phosphorothioates at room temperature .

Chemical Reactivity

The chemical reactivity of 2-cyanoethyl benzoate is primarily determined by its functional groups: the ester linkage and the cyano group.

Reactivity Patterns

2-Cyanoethyl benzoate undergoes several important chemical reactions:

  • Nucleophilic attack on the electrophilic carbon atom of the carbonyl group in the ester

  • Hydrolysis of the ester group under acidic or basic conditions to yield benzoic acid and 2-cyanoethanol

  • The cyano group can undergo reactions typical of nitriles, including reduction to amines and hydrolysis to carboxylic acids

  • β-Elimination reactions in the presence of non-nucleophilic strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

This reactivity profile is crucial for its utility in further chemical transformations.

Research Findings in Medicinal Chemistry

Recent studies have highlighted the versatility of 2-cyanoethyl benzoate in various chemical syntheses, particularly in developing compounds with biological activity.

Anticancer Research

One of the significant research findings involves the use of 2-cyanoethyl benzoate as a substrate in the synthesis of quinazolinones, which have shown promising anticancer properties. These quinazolinone derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

Comparison with Related Compounds

Table 2: Comparison of 2-Cyanoethyl Benzoate with Related Compounds

CompoundMolecular FormulaMolecular WeightKey DifferencesApplications
2-Cyanoethyl benzoateC10H9NO2175.18 g/molContains cyanoethyl groupProtecting group in oligonucleotide synthesis
Methyl 2-(2-cyanoethyl)benzoateC11H11NO2189.21 g/molCyanoethyl group attached to benzene ringIntermediate in pharmaceutical synthesis
2-(Cyanomethyl)benzoateC9H6NO2-160.15 g/molContains cyanomethyl instead of cyanoethylVarious organic syntheses
Ethyl 2-CyanobenzoateC10H9NO2175.18 g/molCyano group directly on benzene ringPharmaceutical intermediate

This comparison demonstrates the structural diversity within this class of compounds and how small modifications can lead to different applications and properties .

Stability and Hazard Profile

Understanding the stability and safety considerations for 2-cyanoethyl benzoate is important for laboratory and industrial applications.

Thermal and Chemical Stability

Hazard ClassificationDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion, wash hands after handling
H312Harmful in contact with skinUse appropriate gloves and protective clothing
H315Causes skin irritationAvoid skin contact
H319Causes serious eye irritationUse eye protection
H332Harmful if inhaledUse in well-ventilated areas
H335May cause respiratory irritationUse respiratory protection if needed

Appropriate safety measures should be implemented when working with this compound, including the use of personal protective equipment and proper ventilation .

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of 2-cyanoethyl benzoate.

Spectral Characteristics

The compound exhibits characteristic spectral features that aid in its identification:

  • Infrared spectroscopy (IR): Shows characteristic bands for the ester carbonyl group (approximately 1720 cm⁻¹) and the cyano group (approximately 2250 cm⁻¹)

  • Nuclear magnetic resonance (NMR) spectroscopy:

    • ¹H NMR displays signals for aromatic protons of the benzoate group and the methylene protons of the cyanoethyl group

    • ¹³C NMR shows characteristic peaks for the carbonyl carbon, aromatic carbons, and the cyano carbon

  • Mass spectrometry: The molecular ion peak corresponds to the molecular weight of 175.18, with fragmentation patterns typical of benzoate esters and cyano compounds

These spectroscopic properties serve as important tools for quality control and structural confirmation in synthesis and research applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator